molecular formula C7H5N2NaO2S B13451060 Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate

Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate

Cat. No.: B13451060
M. Wt: 204.18 g/mol
InChI Key: OMXZSZYJPQFMFE-UHFFFAOYSA-M
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Description

Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by cyclization under reflux conditions in a suitable solvent such as 1,4-dioxane . The resulting product is then converted to its sodium salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its sodium salt form enhances its solubility and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .

Properties

Molecular Formula

C7H5N2NaO2S

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C7H6N2O2S.Na/c1-4-6(7(10)11)9-3-8-2-5(9)12-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

OMXZSZYJPQFMFE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N2C=NC=C2S1)C(=O)[O-].[Na+]

Origin of Product

United States

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